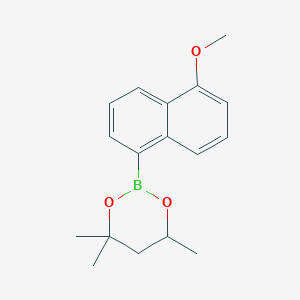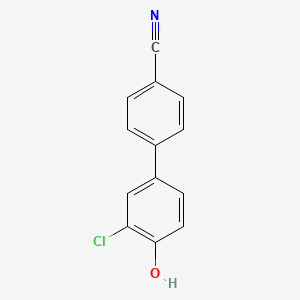![molecular formula C16H23BO5 B6323738 2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-52-1](/img/structure/B6323738.png)
2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane, commonly referred to as DMDD, is a heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a boron-containing heterocycle that has been found to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been studied for its potential use in the development of new drugs and as a therapeutic agent.
Mechanism of Action
The mechanism of action of DMDD is not yet fully understood. However, it is believed that its biological activity is due to its ability to interact with certain enzymes and proteins involved in the regulation of cell growth and survival. Additionally, it has been found to interact with certain receptors and molecules involved in the regulation of gene expression, which may explain its anticancer properties.
Biochemical and Physiological Effects
DMDD has been found to possess a variety of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been found to inhibit the growth of several cancer cell lines, including those of prostate, breast, and colon cancer. Furthermore, it has been found to reduce the production of pro-inflammatory cytokines in vitro. Additionally, it has been found to inhibit the growth of melanoma cells in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using DMDD in laboratory experiments include its availability, its low cost, and its ease of synthesis. Additionally, it has been found to possess a variety of biological activities, which makes it a useful tool for studying the biological effects of compounds. However, there are some limitations to using DMDD in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it is not yet known if it has any adverse effects on humans or animals. Additionally, it is not yet known if it is stable in the body, or if it can be metabolized.
Future Directions
The potential future directions for research on DMDD include further studies on its mechanism of action, its pharmacokinetics, and its toxicity. Additionally, further studies should be conducted to determine its potential applications in the development of new drugs and as a therapeutic agent. Additionally, further studies should be conducted to determine its potential use in the treatment of various diseases, such as cancer, inflammation, and other conditions. Additionally, further studies should be conducted to determine its potential use in the development of new diagnostic tools. Finally, further studies should be conducted to determine its potential use in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
The synthesis of DMDD is a multi-step process involving the reaction of a variety of organic compounds. The first step involves the reaction of 1,3-dioxan-2-yl-4-methoxyphenyl (DMP) and 5,5-dimethyl-1,3,2-dioxaborinane (DMDD) to form the desired product. This reaction is conducted in aqueous solution at a temperature of 40°C and a pressure of 1 atm. The reaction is catalyzed by a base such as potassium hydroxide, and the product is isolated and purified by column chromatography.
Scientific Research Applications
DMDD has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been studied for its potential use in the development of new drugs and as a therapeutic agent. For example, it has been found to inhibit the growth of several cancer cell lines, including those of prostate, breast, and colon cancer. Additionally, it has been shown to inhibit the growth of melanoma cells in vitro. Furthermore, DMDD has been found to possess anti-inflammatory properties, and it has been shown to reduce the production of pro-inflammatory cytokines in vitro.
properties
IUPAC Name |
2-[3-(1,3-dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-16(2)10-21-17(22-11-16)12-5-6-14(18-3)13(9-12)15-19-7-4-8-20-15/h5-6,9,15H,4,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHJUJWSKJBHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OC)C3OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,3-Dioxan-2-YL)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride](/img/structure/B6323713.png)

![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)



